Cas no 108100-06-7 ((1S)-1-(2-methoxyphenyl)ethan-1-ol)
108100-06-7 structure
Product Name:(1S)-1-(2-methoxyphenyl)ethan-1-ol
Numero CAS:108100-06-7
MF:C9H12O2
MW:152.190382957458
MDL:MFCD09863656
CID:1023556
PubChem ID:7058089
Update Time:2025-11-06
(1S)-1-(2-methoxyphenyl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(2-Methoxyphenyl)ethanol
- (1S)-1-(2-methoxyphenyl)ethanol
- (-)-1-(2-Methoxyphenyl)ethanol
- (αS)-2-Methoxy-α-methylbenzenemethanol
- Benzenemethanol, 2-methoxy-α-methyl-, (S)-
- (-)-2-Methoxy-alpha-methylbenzyl alcohol
- (alphaS)-2-Methoxy-alpha-methylbenzenemethanol
- G56682
- AKOS016843339
- EN300-82469
- DB-328044
- A806888
- 108100-06-7
- (1S)-1-(2-methoxyphenyl)ethan-1-ol
- (s)-1-(2-methoxy-phenyl)-ethanol
- (S)-1-(2-methoxyphenyl)ethan-1-ol
- SCHEMBL3929903
- Z360055194
- Benzenemethanol, 2-methoxy-a-methyl-, (aS)-
-
- MDL: MFCD09863656
- Inchi: 1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
- Chiave InChI: DHHGVIOVURMJEA-ZETCQYMHSA-N
- Sorrisi: O[C@@H](C)C1C=CC=CC=1OC
Proprietà calcolate
- Massa esatta: 152.083729621g/mol
- Massa monoisotopica: 152.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.053
- Punto di ebollizione: 236 ºC
- Punto di infiammabilità: 111 ºC
(1S)-1-(2-methoxyphenyl)ethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M670100-10mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M670100-50mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M670100-100mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM128566-1g |
(S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 1g |
$282 | 2023-01-13 | |
| Alichem | A019123333-1g |
(S)-1-(2-Methoxyphenyl)ethanol |
108100-06-7 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Enamine | EN300-82469-0.05g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.05g |
$135.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.1g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.1g |
$202.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.25g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.25g |
$289.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.5g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.5g |
$480.0 | 2023-09-02 | |
| Enamine | EN300-82469-1.0g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 1.0g |
$614.0 | 2023-02-12 |
(1S)-1-(2-methoxyphenyl)ethan-1-ol Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
108100-06-7 ((1S)-1-(2-methoxyphenyl)ethan-1-ol) Prodotti correlati
- 71031-02-2((R)-Glycidyl phenyl ether)
- 62717-78-6(2-(2-methoxyphenyl)oxirane)
- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)
- 71031-03-3((S)-Glycidyl Phenyl Ether)
- 90-46-0(Xanthydrol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti